molecular formula C12H16F3N B12610647 N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline CAS No. 887590-14-9

N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline

Cat. No.: B12610647
CAS No.: 887590-14-9
M. Wt: 231.26 g/mol
InChI Key: LPSHZDCRMHSUQS-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the efficient formation of the desired product.

Industrial Production Methods

Industrial production of N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aniline compounds.

Scientific Research Applications

N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to its desired effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline
  • N-(2,2-dimethylpropyl)-2-(trifluoromethyl)aniline

Uniqueness

N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline is unique due to the specific position of the trifluoromethyl group on the aniline ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from its isomers and other similar compounds.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

CAS No.

887590-14-9

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C12H16F3N/c1-11(2,3)8-16-10-6-4-9(5-7-10)12(13,14)15/h4-7,16H,8H2,1-3H3

InChI Key

LPSHZDCRMHSUQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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